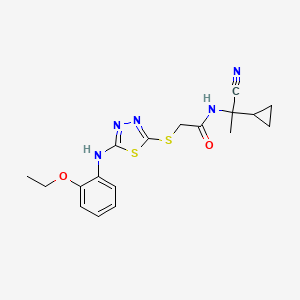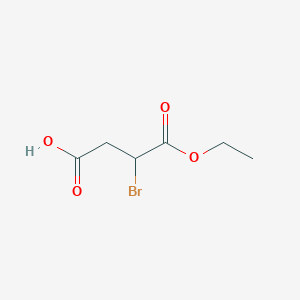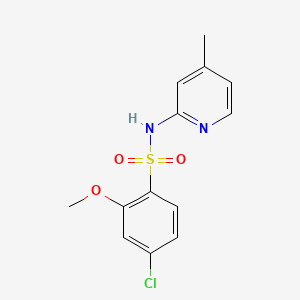
(3S)-4-(2-ethyl-1H-imidazol-1-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol is a synthetic organic compound that features a tetrahydrofuran ring substituted with an ethyl-imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions, where an appropriate imidazole derivative reacts with a precursor molecule.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or other ethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity
Medicine
In medicinal chemistry, (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol could be explored for its potential therapeutic effects. Compounds with imidazole rings are often found in antifungal, antibacterial, and anticancer agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand, binding to metal ions or other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-(1H-Imidazol-1-yl)tetrahydrofuran-3-ol: Lacks the ethyl group, potentially altering its chemical and biological properties.
(3S)-4-(2-Methyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: Contains a methyl group instead of an ethyl group, which may affect its reactivity and interactions.
(3S)-4-(2-Propyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol: Contains a propyl group, which could influence its solubility and biological activity.
Uniqueness
The presence of the ethyl group in (3S)-4-(2-Ethyl-1H-imidazol-1-yl)tetrahydrofuran-3-ol may confer unique properties, such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3S)-4-(2-ethylimidazol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C9H14N2O2/c1-2-9-10-3-4-11(9)7-5-13-6-8(7)12/h3-4,7-8,12H,2,5-6H2,1H3/t7?,8-/m1/s1 |
InChI Key |
INBDWMUBELXCPY-BRFYHDHCSA-N |
Isomeric SMILES |
CCC1=NC=CN1C2COC[C@H]2O |
Canonical SMILES |
CCC1=NC=CN1C2COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)




![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)


![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)

